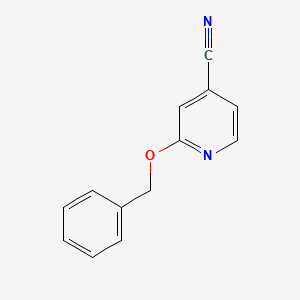
2-(Benzyloxy)isonicotinonitrile
Vue d'ensemble
Description
2-(Benzyloxy)isonicotinonitrile is a chemical compound that is part of the isonitrile family. Isonitriles are known for their participation in multicomponent reactions, such as the Ugi reaction, which is a versatile tool in organic synthesis for creating a wide array of complex molecules from simpler components .
Synthesis Analysis
The synthesis of compounds related to this compound can be achieved through various methods. One approach involves the use of a resin-bound universal isonitrile in the Ugi four-component coupling reaction (Ugi 4CC), which allows for the preparation of diverse compound libraries, including 2,5-diketopiperazines and 1,4-benzodiazepine-2,5-diones . Another method includes the condensation of 2,6-diacetylpyridine with isonicotinoylhydrazide in the presence of nickel(II) ions, leading to the formation of bishydrazones and their corresponding nickel(II) complexes .
Molecular Structure Analysis
The molecular structure of related isonitrile compounds can be complex, as seen in the case of nickel(II) complexes where the nickel(II) ions are bridged by helicoidal diacetylpyridine bishydrazonates, resulting in a spheroidal structure of C(2V) symmetry . The molecular structure is crucial as it can influence the biological activity of the compound, as demonstrated by the significant antimycobacterial activity of certain nickel(II) complexes .
Chemical Reactions Analysis
Isonitriles are reactive intermediates that can undergo various chemical reactions. For instance, the resin-bound isonitrile used in the Ugi reaction can be activated with a base, leading to cleavage and trapping as a carboxylic acid ester . Additionally, the synthesis of fluorescent hybrids involving 2-aminonicotinonitrile and 2-aminoisophthalonitrile demonstrates the reactivity of these compounds under microwave-promoted conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of isonitrile compounds can vary widely. For example, the fluorescent hybrids mentioned earlier exhibit intense blue fluorescence with high quantum yield, which is a significant physical property for applications in fluorescence studies . The reactivity of isonitriles in the presence of metal catalysts, such as rhodium and iron, also highlights their chemical versatility, as seen in the direct cyanation of aromatic C-H bonds and the C-C bond cleavage of indoles .
Applications De Recherche Scientifique
Recherche en protéomique
2-(Benzyloxy)isonicotinonitrile: est utilisé en recherche en protéomique comme outil biochimique . Sa structure moléculaire permet l'étude des interactions et des fonctions des protéines. Ce composé peut être utilisé pour modifier les protéines ou les peptides, aidant à l'identification et à la compréhension des complexités protéomiques.
Synthèse organique
Dans le domaine de la chimie organique, This compound sert de précurseur dans diverses voies de synthèse . Il est particulièrement utile dans la synthèse de composés hétérocycliques, qui sont présents dans de nombreux produits pharmaceutiques et agrochimiques.
Recherche pharmaceutique
Ce composé est important en recherche pharmaceutique, où il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes . Il peut être impliqué dans le développement de nouveaux médicaments, en particulier ceux contenant la partie pyridine, qui est une structure courante dans de nombreux agents thérapeutiques.
Science des matériaux
This compound: trouve des applications dans la science des matériaux en raison de son potentiel dans la formation de matériaux avancés . Ses propriétés chimiques peuvent être exploitées pour créer de nouveaux polymères ou revêtements avec des caractéristiques spécifiques.
Chimie industrielle
Dans les applications industrielles, ce composé est précieux pour son rôle dans la production de produits chimiques fins . Il peut être utilisé dans la fabrication de colorants, de résines et d'autres produits chimiques spécialisés qui nécessitent des propriétés chimiques précises.
Études d'impact environnemental
Bien que ce ne soit pas une application directe, il est crucial de comprendre l'impact environnemental de This compound . La recherche sur sa biodégradabilité, sa toxicité et sa mobilité dans l'environnement contribue à garantir une utilisation sûre et durable dans diverses industries.
Propriétés
IUPAC Name |
2-phenylmethoxypyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-12-6-7-15-13(8-12)16-10-11-4-2-1-3-5-11/h1-8H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMIUUVPYRKLMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















